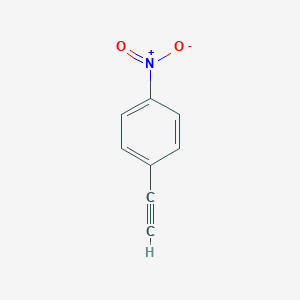

1-Ethynyl-4-nitrobenzene

Cat. No. B013769

Key on ui cas rn:

937-31-5

M. Wt: 147.13 g/mol

InChI Key: GAZZTEJDUGESGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08816127B2

Procedure details

In general, terminal aromatic alkynes with an electron withdrawing group are deactivated and often inert to many transformations. With an electron withdrawing group on the phenyl ring, the nucleophilicity of C1 carbon of alkynes is reduced dramatically. The carboxylation of 4-nitro-1-ethynylbenzene was unsatisfactory with a very low yield of the corresponding acid (0-8%) under standard conditions. Low yields (around 2%) were also observed as the reaction temperature was adjusted to 0° C. and 50° C. which may be due to the low reaction rate at low temperature and the low stability of reaction intermediate at high temperature. The key step for this transformation is thought to be CO2 insertion into a copper acetylide intermediate. Increasing the nucleophilicity of the carbanionic intermediate may increase the yield of carboxylic acid product. It is well known that N-heterocyclic carbenes (NHC) can activate CO2 in various catalytic transformations. With that in mind, a new NHC—Cu co-catalyst was designed using poly-N-heterocyclic carbene (PNHC) as both ligand and catalyst. PHNC has a three dimensional network structure with carbene units located and fixed in the backbone of the network. Poly(NHC)0.5(NHC—Cu)0.5 (P1) catalyst was prepared by the reaction of 1 equivalent of CuCl with 2 equivalent of PHNC. In the structure of this catalyst, only half of the carbene species were coordinated with copper with the remainder being free carbenes. The initial experiment was conducted by using 5 mol % of P1 with Cs2CO3 as base for the carboxylation of 4-nitro-1-ethynylbenzene with CO2 at ambient conditions. Remarkably, 4-nitro-phenylpropiolic acid was produced in 70% yield after acid workup. Good yields were also achieved for terminal aromatic alkynes with other electron withdrawing groups in 36 to 48 hrs (Table 6).

[Compound]

Name

carbene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carbenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Cs2CO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

CuCl

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Name

copper

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Nine

[Compound]

Name

carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

N-heterocyclic carbenes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

NHC—Cu

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

[Compound]

Name

poly-N-heterocyclic carbene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

carbene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

NHC

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

[Compound]

Name

5(NHC—Cu)0

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:3])=[O:2].C([O-])([O-])=O.[Cs+].[Cs+].[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[CH:20])=[CH:15][CH:14]=1)([O-:12])=[O:11]>[C-]#[C-].[Cu+2].Cl[Cu].[Cu]>[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[C:20][C:1]([OH:3])=[O:2])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Two

[Compound]

|

Name

|

carbene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

carbenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

Cs2CO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Cs+].[Cs+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C#C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#[C-].[Cu+2]

|

Step Eight

|

Name

|

CuCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Nine

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Ten

[Compound]

|

Name

|

carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

N-heterocyclic carbenes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Thirteen

[Compound]

|

Name

|

NHC—Cu

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

[Compound]

|

Name

|

poly-N-heterocyclic carbene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

carbene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 16

[Compound]

|

Name

|

NHC

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

[Compound]

|

Name

|

5(NHC—Cu)0

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In general, terminal aromatic alkynes with an electron withdrawing group

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

With an electron withdrawing group on the phenyl ring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Low yields (around 2%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 0° C. and 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the low stability of reaction intermediate at high temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Increasing the nucleophilicity of the carbanionic intermediate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)C#CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |